

Febuxostat-d7 CAS number and molecular weight.

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Compound of Interest

Compound Name: Febuxostat-d7

Cat. No.: B12419239

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In-Depth Technical Guide to Febuxostat-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Febuxostat-d7**, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. This document details its core properties, its critical role in analytical methodologies, and the biochemical pathways associated with its parent compound.

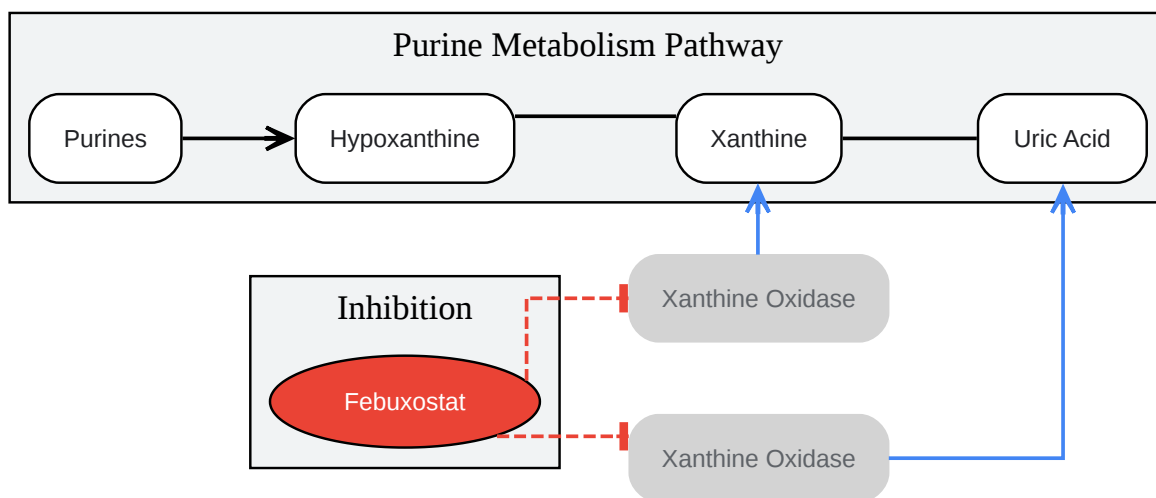
Core Properties of Febuxostat-d7

Febuxostat-d7 is an isotopically labeled version of Febuxostat, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Febuxostat in biological matrices, ensuring accuracy and precision in pharmacokinetic and bioequivalence studies.

Property	Value
CAS Number	1285539-74-3
Molecular Formula	C ₁₆ H ₉ D ₇ N ₂ O ₃ S
Molecular Weight	323.42 g/mol
Synonyms	2-[3-Cyano-4-(2-methylpropoxyphenyl)]-4-methyl-5-thiazolecarboxylic Acid-d7, TEI 6720-d7, TMX 67-d7

Mechanism of Action of Febuxostat

Febuxostat, the parent compound of **Febuxostat-d7**, is a potent, non-purine selective inhibitor of xanthine oxidase.[1][2] This enzyme plays a crucial role in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] By inhibiting xanthine oxidase, Febuxostat effectively reduces the production of uric acid in the body.[1][3] This mechanism of action is central to its therapeutic use in managing hyperuricemia and gout.[3]



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Mechanism of Action of Febuxostat

Experimental Protocols: Quantification of Febuxostat using Febuxostat-d7

Febuxostat-d7 is essential for the accurate quantification of Febuxostat in biological samples, typically human plasma, through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

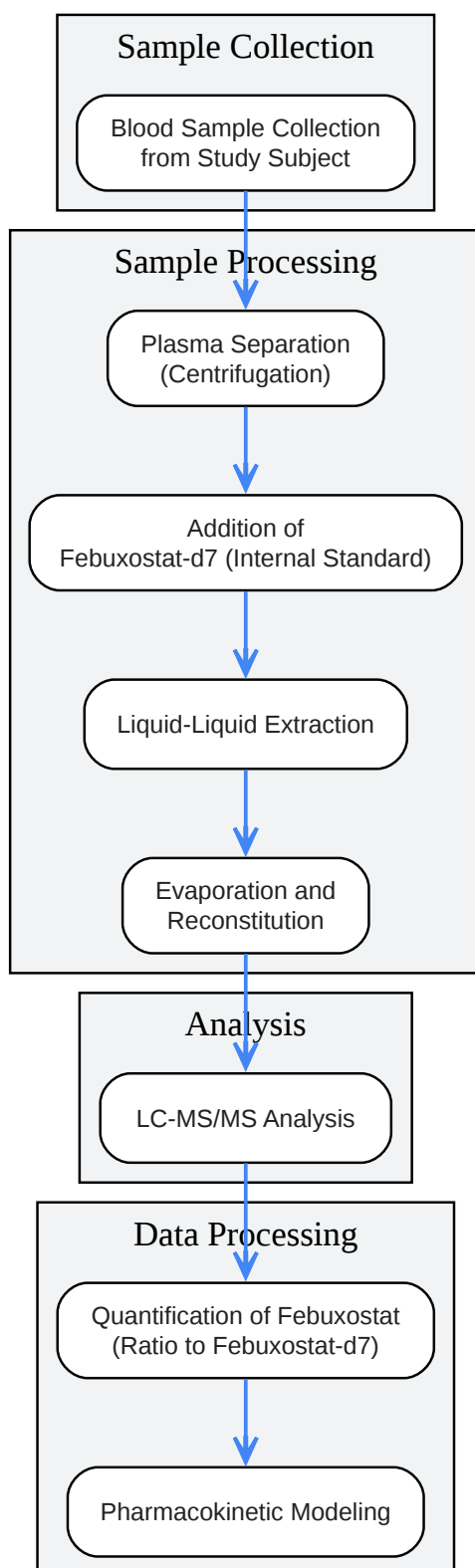
Sample Preparation: Liquid-Liquid Extraction[4]

- To a 250 μL aliquot of human plasma, add 25 μL of the **Febuxostat-d7** internal standard working solution (e.g., 10.0 $\mu\text{g}/\text{mL}$).
- Add 100 μL of 0.1% formic acid and vortex for 10 seconds.
- Perform liquid-liquid extraction by adding 2.0 mL of methyl tertiary butyl ether and vortexing for 10 minutes.[4]
- Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried residue with 1000 μL of the mobile phase.[4]
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions[4][5]

Parameter	Condition
Chromatographic Column	Ascentis Express C18 (50 x 4.6 mm, 3.5 µm) or equivalent[4]
Mobile Phase	10 mM Ammonium formate: Acetonitrile (20:80 v/v)[4]
Flow Rate	0.8 mL/min[4]
Column Temperature	40°C[4]
Injection Volume	10 µL
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Febuxostat)	m/z 317.1 → 261.1[4][5]
MRM Transition (Febuxostat-d7)	m/z 324.2 → 262.1[4][5]

The following diagram illustrates the general workflow for the quantification of Febuxostat in a pharmacokinetic study.



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Experimental Workflow for Pharmacokinetic Analysis

Pharmacokinetic Properties of Febuxostat

Understanding the pharmacokinetics of Febuxostat is crucial for its clinical application. Following oral administration, Febuxostat is rapidly absorbed, reaching maximum plasma concentrations in approximately 1 to 1.5 hours.[4] It is extensively metabolized in the liver, primarily through oxidation and glucuronidation.[2] The apparent mean terminal elimination half-life is between 5 to 8 hours.[4] The plasma protein binding of Febuxostat is high, at approximately 99.2%.[4]

This technical guide provides foundational information for researchers and professionals working with Febuxostat and its deuterated analog. The use of **Febuxostat-d7** as an internal standard is a critical component in the robust and reliable bioanalysis required for drug development and clinical research.

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